11-imino-N-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide
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Description
11-imino-N-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a useful research compound. Its molecular formula is C25H27N3O5 and its molecular weight is 449.507. The purity is usually 95%.
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Biological Activity
The compound 11-imino-N-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis methods and biological evaluations of this compound and related derivatives.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. For example, derivatives of pyrano[2,3-f]pyridoquinoline have been synthesized through various methodologies that enhance their biological profiles. The synthetic routes often focus on optimizing yields and purity while ensuring the retention of biological activity.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to this scaffold. For instance:
- Cytotoxicity : Compounds with similar structures have shown significant cytotoxic activity against various cancer cell lines. For example, derivatives were tested on HepG2 cells with IC50 values ranging from 1.38 to 3.21 μM. The most potent compound demonstrated an IC50 of 1.38 μM compared to standard chemotherapeutics .
- Mechanism of Action : Investigations into the mechanisms revealed that certain derivatives could induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and apoptosis pathways (e.g., Bcl-2 and p53) .
Antimicrobial Activity
The antimicrobial properties of compounds related to this structure have also been examined:
- Inhibition Studies : Some derivatives exhibited notable antibacterial and antifungal activities with varying degrees of effectiveness against different microbial strains . The structure-activity relationship (SAR) analyses indicated that specific substitutions on the phenyl ring significantly influenced antimicrobial efficacy.
Anti-inflammatory Properties
Compounds derived from this class have shown promise as anti-inflammatory agents:
- Inflammatory Markers : In vitro studies indicated that some derivatives could reduce levels of inflammatory cytokines in cell cultures . This suggests a potential for developing therapeutic agents targeting inflammatory diseases.
Case Studies
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Case Study 1: HepG2 Cell Line Evaluation
- Objective : To assess the cytotoxic effects of synthesized derivatives.
- Results : Compound 9 exhibited the highest cytotoxicity with an IC50 of 1.38 μM. Flow cytometry analysis indicated significant cell cycle arrest at the G2/M phase.
- : This compound shows potential as a lead for further development in cancer therapy .
- Case Study 2: Antimicrobial Testing
Research Findings Summary
Properties
IUPAC Name |
4-imino-N-(3,4,5-trimethoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5/c1-30-19-12-16(13-20(31-2)23(19)32-3)27-25(29)18-11-15-10-14-6-4-8-28-9-5-7-17(21(14)28)22(15)33-24(18)26/h10-13,26H,4-9H2,1-3H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPENRDZJMWUVEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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